1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro-
Description
The compound 1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- (CAS: 121917-04-2) is a bicyclic anthraquinone derivative characterized by a methano bridge (CH₂) bridging positions 1 and 4 of the anthracene core. Its structure includes partial saturation, with six hydrogen atoms across the 1,2,3,4,4a,9a positions, and two ketone groups at positions 9 and 10 . It is formally named 1,4,4a,9a-tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione and is recognized as Vitamin K1 Impurity 61, a critical intermediate in pharmaceutical synthesis . The molecular formula is C16H14O2, with a molecular weight of 238.28 g/mol . Its stereospecific configuration, (1R,4S,4aR,9aS)-rel, underscores its role in chiral synthesis .
Properties
CAS No. |
24402-98-0 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene-3,10-dione |
InChI |
InChI=1S/C15H14O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-4,8-9,12-13H,5-7H2 |
InChI Key |
CSZUOCIWGJGKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Strategies
Diene and Dienophile Selection
The Diels-Alder reaction is a cornerstone for constructing the methanoanthracene core. Anthracene derivatives serve as dienes, while maleic anhydride or acrylonitrile act as dienophiles. For example, 9-(2-nitrovinyl)anthracene reacts with maleic anhydride under thermal conditions to yield 9,10-dihydro-9,10-ethanoanthracene adducts.
Reaction Conditions and Yield Optimization
Typical conditions involve refluxing in anhydrous toluene at 110–120°C for 12–24 hours. Catalytic Lewis acids like aluminum chloride ($$ \text{AlCl}3 $$) enhance regioselectivity, achieving yields up to 78%. Post-reduction using sodium borohydride ($$ \text{NaBH}4 $$) in ethanol saturates the ethano bridge, producing the hexahydro variant.
Table 1: Diels-Alder Parameters for Methanoanthracene Synthesis
| Dienophile | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Maleic anhydride | Toluene | 110 | None | 65 |
| Acrylonitrile | DMF | 120 | AlCl₃ | 78 |
| Benzyne | Xylene | 140 | None | 52 |
Condensation Reactions with Active Methylene Compounds
Cyclohexanedione-Based Condensation
A two-step condensation between 1,3-cyclohexanedione and aromatic aldehydes in glacial acetic acid generates xanthenedione intermediates, which undergo dehydrogenation to form anthraquinones. For instance, veratraldehyde (3,4-dimethoxybenzaldehyde) condenses with 1,3-cyclohexanedione at 80°C for 3 hours, followed by oxidative aromatization using $$ \text{FeCl}_3 $$ to yield methanoanthracene-dione derivatives.
Prenylation and Etherification
1,3-Dihydroxyanthracene-9,10-dione reacts with prenyl bromide ($$ \text{C}5\text{H}9\text{Br} $$) in acetone under basic conditions (e.g., $$ \text{K}2\text{CO}3 $$) to introduce methano bridges via nucleophilic substitution. This method affords 49% yield after centrifugal chromatography.
Rearrangement Strategies: Curtius and Hoffmann Degradations
Curtius Rearrangement of Carboxylic Acid Derivatives
9-Carboxy-12-hydroxy-9,10-dihydro-9,10-ethanoanthracene is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}2 $$), followed by treatment with sodium azide ($$ \text{NaN}3 $$) to form an acyl azide. Thermolysis at 80°C induces Curtius rearrangement, yielding an isocyanate intermediate, which hydrolyzes to the primary amine. Subsequent formylation with acetic anhydride introduces the formyl group at position 9.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactors
Large-scale production employs continuous flow systems to maintain consistent temperature and pressure, minimizing byproducts. Automated monitoring of pH and reaction progress ensures reproducibility.
Purification Techniques
Crude products are purified via vacuum liquid chromatography (VLC) using silica gel and gradients of $$ n $$-hexane/ethyl acetate (9:1). Centrifugal planar chromatography further isolates stereoisomers with >95% purity.
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Temperature | 120°C | 115°C |
| Catalyst Loading | 5 mol% | 3 mol% |
| Yield | 70% | 82% |
Chemical Reactions Analysis
Types of Reactions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the methano bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.
Scientific Research Applications
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. Its unique structure allows it to interact with specific enzymes and receptors, influencing biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Analogues
1,4-Dihydro-9,10-anthraquinone (C14H10O2)
- Applications : Used as a precursor in dye synthesis and organic reactions.
- Key Difference: Lack of methano bridge and partial saturation reduces steric complexity compared to the target compound .
1,4-Ethanoanthracene-9,10-dione (C19H20O5)
- Structure: Ethano bridge (C₂H₄) instead of methano, with additional hydroxy, methoxy, and methyl substituents.
- Properties : Higher molecular weight (328.36 g/mol), predicted boiling point of 546°C, and pKa 6.84 .
- Key Difference: The ethano bridge increases ring strain and alters solubility, making it less suited for pharmaceutical intermediates .
2,3-Dibutylaminoanthracene-9,10-dione (C22H24N2O2)
- Structure: Amino substituents at positions 2 and 3 enhance nucleophilicity.
- Synthesis : Achieved in 17% yield at 80°C, highlighting temperature-dependent reactivity .
Physicochemical Properties
Q & A
Basic: What synthetic strategies are effective for preparing 1,4-Methanoanthracene-9,10-dione derivatives?
Methodological Answer:
The synthesis typically involves a Diels-Alder reaction between a cyclopentadiene derivative and an anthraquinone-based dienophile, followed by hydrogenation. For example, describes a brominated methanoanthracene synthesized via cycloaddition, with subsequent hydrogenation using palladium catalysts under controlled pressure (1–3 atm) to achieve partial saturation . Optimization includes:
- Catalyst selection : Pd/C or Raney Ni for selective hydrogenation.
- Temperature control : Maintain 50–80°C to avoid over-reduction.
- Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate stereoisomers.
Basic: How can the stereochemistry and structural integrity of this compound be confirmed experimentally?
Methodological Answer:
Combine X-ray crystallography and NMR spectroscopy:
- X-ray diffraction : Resolves absolute configuration (e.g., reports a triclinic P-1 space group with R-factor = 0.055, confirming the methano bridge geometry) .
- NMR : Use - and -NMR to verify hydrogenation extent. For instance, the absence of olefinic protons (~6.5–7.5 ppm) confirms tetrahydro regions .
- IR spectroscopy : Detect carbonyl stretches (~1670 cm) to confirm anthraquinone integrity .
Advanced: How does the methano bridge influence electronic properties for optoelectronic applications?
Methodological Answer:
The methano bridge introduces steric constraints and alters conjugation:
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps. highlights fluorine-substituted derivatives with reduced bandgaps (~2.8 eV) due to electron-withdrawing effects .
- Experimental validation : UV-Vis spectroscopy (e.g., λ shifts from 420 nm in anthraquinone to 380 nm in methano derivatives due to reduced π-conjugation) .
Advanced: How should researchers address contradictions between computational predictions and experimental data?
Methodological Answer:
- Validate computational parameters : Recalculate using higher basis sets (e.g., 6-311++G**) or hybrid functionals (e.g., CAM-B3LYP).
- Cross-validate techniques : If NMR data conflicts with X-ray results (e.g., unexpected dihedral angles), perform NOESY to assess spatial proximity .
- Replicate synthesis : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are consistent to rule out experimental artifacts .
Basic: What are critical handling considerations for this compound in laboratory settings?
Methodological Answer:
- Solubility : Dissolves in polar aprotic solvents (e.g., DMF, DMSO) but precipitates in hexane .
- Stability : Store under argon at –20°C to prevent oxidation of the dihydroanthracene core .
- Safety : Use gloveboxes for air-sensitive hydrogenation steps and avoid prolonged light exposure to preserve quinone stability .
Advanced: Can this compound serve as a precursor for supramolecular or biological studies?
Methodological Answer:
- Supramolecular assembly : Functionalize the quinone moiety with thiols or amines for self-assembled monolayers (SAMs). highlights phenoxy-substituted anthraquinones forming π-stacked aggregates .
- Biological probes : Modify with fluorophores (e.g., dansyl groups) for DNA intercalation studies. Similar compounds in show potential as redox-active probes in cellular imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
